5-Chloro-7-nitro-1,3-benzoxazol-2-amine 5-Chloro-7-nitro-1,3-benzoxazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1326814-89-4
VCID: VC7563490
InChI: InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H,(H2,9,10)
SMILES: C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl
Molecular Formula: C7H4ClN3O3
Molecular Weight: 213.58

5-Chloro-7-nitro-1,3-benzoxazol-2-amine

CAS No.: 1326814-89-4

Cat. No.: VC7563490

Molecular Formula: C7H4ClN3O3

Molecular Weight: 213.58

* For research use only. Not for human or veterinary use.

5-Chloro-7-nitro-1,3-benzoxazol-2-amine - 1326814-89-4

Specification

CAS No. 1326814-89-4
Molecular Formula C7H4ClN3O3
Molecular Weight 213.58
IUPAC Name 5-chloro-7-nitro-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H,(H2,9,10)
Standard InChI Key HIBJGONRFGFVHY-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The molecular structure of 5-chloro-7-nitro-1,3-benzoxazol-2-amine (C7_7H4_4ClN3_3O3_3, MW 213.58 g/mol) comprises a benzoxazole ring—a fused bicyclic system of benzene and oxazole . Key substituents include:

  • Chlorine at position 5, which introduces steric and electronic effects due to its electronegativity.

  • Nitro group at position 7, a strong electron-withdrawing moiety that polarizes the aromatic ring and directs electrophilic substitution.

  • Amino group at position 2, providing nucleophilic character for further functionalization .

The interplay of these groups creates a polarized electron distribution, as evidenced by computational models. For instance, the nitro group’s resonance effects reduce electron density at the ortho and para positions, while the chlorine atom enhances electrophilic substitution regioselectivity .

Spectroscopic and Computational Data

PubChem records the compound’s SMILES string as C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl, with an InChIKey of HIBJGONRFGFVHY-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (132.1 Ų) and [M+Na]+ (147.3 Ų), highlight its gas-phase behavior, relevant for mass spectrometry applications .

Synthetic Methodologies

One-Pot Synthesis Using Orthocarbonates

A breakthrough in synthesizing 2-aminobenzoxazoles involves a one-pot reaction between 2-aminophenols and amines in the presence of tetraalkyl orthocarbonates or 1,1-dichlorodiaryloxymethane . For 5-chloro-7-nitro-1,3-benzoxazol-2-amine, the protocol proceeds as follows:

  • Reactants: A substituted 2-aminophenol (e.g., 2-amino-4-chloro-6-nitrophenol) and a primary/secondary amine.

  • Reagents: Tetramethyl orthocarbonate (2 equivalents) or 1,1-dichlorodiphenoxymethane.

  • Conditions: Solvents like chloroform or acetonitrile at 60°C, often with acetic acid as a catalyst .

This method achieves yields exceeding 70% and minimizes by-products (e.g., methanol), simplifying purification .

Comparative Analysis of Synthetic Routes

Traditional methods for benzoxazole synthesis, such as cyclization of thioureas or oxidative coupling, suffer from harsh conditions and low yields. In contrast, the orthocarbonate route offers milder temperatures (25–80°C) and compatibility with sensitive functional groups, making it superior for nitro- and chloro-substituted derivatives .

Physicochemical and Reactivity Profiles

Reactivity in Medicinal Chemistry

The amino group at position 2 serves as a handle for derivatization. For example:

  • Acylation: Reaction with acyl chlorides yields amides, enhancing lipophilicity.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at position 7 .

Electron-withdrawing substituents also facilitate nucleophilic aromatic substitution, enabling further functionalization at positions 5 and 7 .

Applications in Drug Discovery

Case Study: Thiofibrate Derivatives

Structural Analogs and Comparative Analysis

Compound NameStructural FeaturesKey Differences
5-Chloro-7-methyl-1,3-benzoxazol-2-amineMethyl at position 7Reduced electron withdrawal
7-Bromo-5-nitrobenzoxazoleBromine replaces chlorineAltered reactivity due to Br size
5-NitrobenzoxazoleLacks chlorine and amino groupsSimpler synthesis, lower bioactivity

The chlorine and nitro groups in 5-chloro-7-nitro-1,3-benzoxazol-2-amine confer distinct electronic properties compared to methyl or bromo analogs, impacting drug-likeness and synthetic utility .

Challenges and Future Directions

Unexplored Biological Targets

Future studies should prioritize screening the compound against kinase families or microbial targets, leveraging its modular structure for structure-activity relationship (SAR) studies.

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